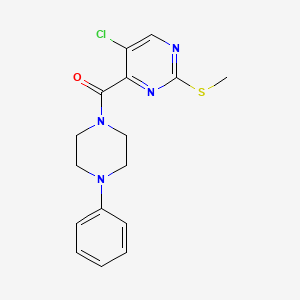

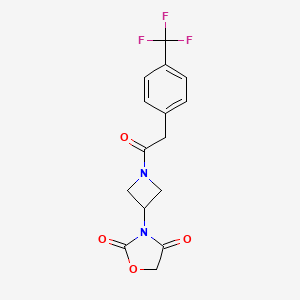

![molecular formula C23H19N5O3 B2923972 (E)-8-benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione CAS No. 878452-35-8](/img/structure/B2923972.png)

(E)-8-benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Purines are fundamental motifs in DNA and RNA nucleic acids, and they play a primary role in the area of medicinal chemistry . They are key molecules controlling intracellular energy homeostasis and nucleotide synthesis .

Synthesis Analysis

The synthesis of purine derivatives often involves various functional groups, including allyl, alkynyl, ketone, ester, nitro, etc . A direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF 3 SO 2 H) .Molecular Structure Analysis

Purines are composed of fused heterocycles of six-membered and five-membered rings, i.e., pyrimidinedione ring and imidazole ring with adjacent carbon atoms .Chemical Reactions Analysis

The cyanation of purines is generally derived from the corresponding purine halides, with 6-chloropurines as the most useful one, via either an S N 2Ar process with KCN .Physical And Chemical Properties Analysis

Purines are ubiquitous heterocyclic aromatic compounds. They have a chemical formula of C5H4N4O2 and a molecular weight of 152.11 .科学的研究の応用

Anticancer Activity

The imidazo[2,1-f]purine scaffold is a prominent feature in compounds with anticancer properties. F3144-0051 has been synthesized and tested for its efficacy against cancer cell lines. For instance, similar compounds have shown inhibitory activity against murine melanoma cell lines (B16F10) with IC50 values indicating moderate to significant potency . This suggests that F3144-0051 may also possess anticancer activity and could be further explored for its potential in cancer treatment.

Antimicrobial Properties

Imidazole derivatives, which share a similar core structure with F3144-0051, are known for their antimicrobial properties. They have been reported to exhibit antibacterial, antifungal, and antiprotozoal activities. This makes F3144-0051 a candidate for the development of new antimicrobial agents that could be effective against resistant strains of pathogens .

Anti-inflammatory Applications

Compounds containing the imidazole ring, such as F3144-0051, have been associated with anti-inflammatory effects. This application is particularly relevant in the development of treatments for chronic inflammatory diseases. The compound’s ability to modulate inflammatory pathways could be harnessed to create new anti-inflammatory drugs .

Enzyme Inhibition

The structural complexity of F3144-0051 allows it to interact with various enzymes, potentially inhibiting their activity. This enzyme inhibition capability is crucial in drug development, especially for targeting enzymes that are overactive in certain diseases or conditions .

Neuroprotective Effects

Research on imidazole derivatives has indicated potential neuroprotective effects, which could be applicable to F3144-0051. These compounds may protect neuronal cells from damage or death caused by neurodegenerative diseases or acute injuries like stroke .

Antidiabetic Potential

Imidazole compounds have shown promise in the treatment of diabetes by influencing blood glucose levels and insulin sensitivity. F3144-0051, with its imidazole core, could be investigated for its therapeutic potential in managing diabetes and its complications .

将来の方向性

Purine derivatives have received a great deal of attention due to their biological activities such as antimalarial activity . They also serve as T. brucei’s cysteine protease inhibitors to cure the Human African trypanosomiasis . Further functional manipulations of the cyano group allow the conversions of 8-cyanopurines to corresponding purine amides, imidates, imidothioates, imidamides, oxazolines, and isothiazoles .

特性

IUPAC Name |

(8E)-6-benzyl-8-benzylidene-2,4-dimethylpurino[7,8-a]imidazole-1,3,7-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O3/c1-25-19-18(21(30)26(2)23(25)31)28-17(13-15-9-5-3-6-10-15)20(29)27(22(28)24-19)14-16-11-7-4-8-12-16/h3-13H,14H2,1-2H3/b17-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMRFCJURCOROS-GHRIWEEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3C(=CC4=CC=CC=C4)C(=O)N(C3=N2)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3/C(=C/C4=CC=CC=C4)/C(=O)N(C3=N2)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-8-benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2923891.png)

![4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2923895.png)

![6-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2923896.png)

![2-[(4-Methylbenzyl)amino]ethanol hydrochloride](/img/structure/B2923901.png)

![2,4,7,8-Tetramethyl-6-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2923903.png)

![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2923905.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2923908.png)